

# Pirodavir: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Pirodavir** (R-77975), a potent, broad-spectrum antipicornaviral agent. The information is intended to support research and development efforts in the field of antiviral drug discovery.

## **Chemical Structure and Identifiers**

**Pirodavir** is a substituted phenoxy-pyridazinamine derivative.[1] Its chemical structure is characterized by a central piperidinyl-ethoxy-benzoic acid ethyl ester moiety linked to a 6-methyl-pyridazinyl group.

Table 1: Chemical Identifiers for Pirodavir



| Identifier        | Value                                                                                                                                          | Source(s)                          |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------|--|
| IUPAC Name        | ethyl 4-[2-[1-(6-<br>methylpyridazin-3-yl)piperidin-<br>4-yl]ethoxy]benzoate                                                                   | DrugBank Online                    |  |
| Synonyms          | R-77975, R 77975                                                                                                                               | MedChemExpress, DrugBank<br>Online |  |
| CAS Number        | 124436-59-5                                                                                                                                    | MedChemExpress                     |  |
| Molecular Formula | C21H27N3O3                                                                                                                                     | MedChemExpress                     |  |
| SMILES            | CCOC(=O)C1=CC=C(OCCC2<br>CCN(CC2)C2=CC=C(C)N=N2)<br>C=C1                                                                                       | DrugBank Online                    |  |
| InChI             | InChI=1S/C21H27N3O3/c1-3-<br>26-21(25)18-5-7-19(8-6-18)27-<br>15-12-17-10-13-24(14-11-<br>17)20-9-4-16(2)22-23-20/h4-<br>9,17H,3,10-15H2,1-2H3 |                                    |  |

# **Physicochemical Properties**

The physicochemical properties of **Pirodavir** are crucial for its formulation, delivery, and pharmacokinetic profile. While experimentally determined data is limited, a combination of reported values and predicted properties are summarized below.

Table 2: Physicochemical Properties of Pirodavir



| Property                       | Value                                                                                                                                                                                                                                                                                           | Source(s)            |  |
|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|--|
| Molecular Weight               | 369.46 g/mol                                                                                                                                                                                                                                                                                    | MedChemExpress       |  |
| Melting Point                  | 124-125 °C                                                                                                                                                                                                                                                                                      |                      |  |
| pKa (Strongest Basic)          | 4.41 (Predicted) DrugBank Online                                                                                                                                                                                                                                                                |                      |  |
| logP                           | 4.49 (Predicted) DrugBank Online                                                                                                                                                                                                                                                                |                      |  |
| Water Solubility               | 0.0682 mg/mL (Predicted)                                                                                                                                                                                                                                                                        | DrugBank Online      |  |
| Solubility in Organic Solvents | Soluble in DMSO (10 mg/mL with ultrasonic), slightly soluble in chloroform and methanol. Soluble in formulations of 10% DMSO/40% PEG300/5% Tween-80/45% Saline ( $\geq$ 1 mg/mL), 10% DMSO/90% (20% SBE- $\beta$ -CD in Saline) ( $\geq$ 1 mg/mL), and 10% DMSO/90% Corn Oil ( $\geq$ 1 mg/mL). | MedChemExpress       |  |
| Appearance                     | Light yellow to yellow solid                                                                                                                                                                                                                                                                    | solid MedChemExpress |  |

## **Antiviral Activity and Mechanism of Action**

**Pirodavir** is a potent inhibitor of a broad range of picornaviruses, including a majority of human rhinovirus (HRV) serotypes and various enteroviruses.[1][2][3]

## **Spectrum of Antiviral Activity**

**Pirodavir** demonstrates high activity against both major (group B) and minor (group A) receptor groups of human rhinoviruses.[1][2] It is also effective against several enteroviruses, such as poliovirus, coxsackievirus, and echovirus.[1]

Table 3: In Vitro Antiviral Activity of Pirodavir



| Virus                                                     | Assay Type               | Activity<br>Metric | Value                                    | Cell Line     | Source(s)           |
|-----------------------------------------------------------|--------------------------|--------------------|------------------------------------------|---------------|---------------------|
| Human<br>Rhinovirus<br>(80 of 100<br>serotypes)           | MIC                      | MIC                | 0.064 μg/mL<br>(for 80% of<br>serotypes) | Not Specified |                     |
| Human<br>Rhinovirus 2<br>(HRV-2)                          | Virus Yield<br>Reduction | IC90               | 2.3 nM                                   | КВ            | [3]                 |
| Human<br>Rhinovirus<br>(59% of<br>serotypes/isol<br>ates) | Not Specified            | IC50               | <100 nM                                  | Not Specified | MedChemEx<br>press  |
| Enteroviruses<br>(16 types)                               | Not Specified            | IC80               | 1.3 μg/mL                                | Not Specified | MedChemEx press,[3] |
| Enterovirus<br>71 (EV71)                                  | Not Specified            | IC50               | 5,420 nM                                 | Not Specified | MedChemEx<br>press  |
| Poliovirus                                                | MIC                      | MIC                | 0.025-0.27<br>μg/mL                      | Not Specified |                     |
| Coxsackievir<br>us                                        | MIC                      | MIC                | 0.018-8.5<br>μg/mL                       | Not Specified | _                   |
| Echovirus                                                 | MIC                      | MIC                | 0.019-1.3<br>μg/mL                       | Not Specified |                     |

## **Mechanism of Action: Capsid Binding**

**Pirodavir**'s mechanism of action involves binding to the viral capsid, specifically within a hydrophobic pocket located in the VP1 capsid protein.[1][4] This binding stabilizes the capsid, thereby inhibiting critical early events in the viral replication cycle, such as attachment to host cells, entry, and/or uncoating (the release of the viral RNA genome into the cytoplasm).[1] The exact step that is inhibited can be serotype-dependent.[1]





Click to download full resolution via product page

Pirodavir's mechanism of action as a capsid binder.

## **Experimental Protocols**

Detailed methodologies for key assays used to characterize the antiviral activity of **Pirodavir** are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

# Cytopathic Effect (CPE) Inhibition Assay (Neutral Red Uptake)

This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).



#### Materials:

- HeLa or other susceptible cell lines
- 96-well cell culture plates
- Cell culture medium (e.g., MEM with 2% FBS)
- Picornavirus stock
- Pirodavir stock solution (in DMSO)
- Neutral Red solution (0.033% in PBS)
- Fixative solution (e.g., 10% formalin in PBS)
- Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
- Microplate reader (540 nm)

#### Procedure:

- Cell Seeding: Seed HeLa cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1 x 10<sup>4</sup> cells/well).[5] Incubate at 37°C in a 5% CO<sub>2</sub> incubator.[5]
- Compound Dilution: Prepare serial dilutions of **Pirodavir** in cell culture medium.
- Infection and Treatment:
  - Aspirate the growth medium from the confluent cell monolayers.
  - Add the diluted **Pirodavir** to the wells in triplicate.
  - Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
  - Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells except the cell control and compound toxicity control wells.

### Foundational & Exploratory





- Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33-35°C for many rhinoviruses) in a 5% CO<sub>2</sub> incubator for a period sufficient to observe 80-100% CPE in the virus control wells (typically 3-5 days).[6]
- Neutral Red Staining:
  - Aspirate the medium from the wells.
  - $\circ$  Add 100  $\mu$ L of Neutral Red solution to each well and incubate for 2 hours at 37°C to allow for dye uptake by viable cells.[7]
  - Aspirate the Neutral Red solution and wash the cells gently with PBS.[7]
- · Dye Solubilization and Measurement:
  - $\circ$  Add 150  $\mu$ L of the solubilization solution to each well to extract the dye from the cells.
  - Measure the optical density (OD) at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the cell control and determine the 50% effective concentration (EC<sub>50</sub>) and 50% cytotoxic concentration (CC<sub>50</sub>) using regression analysis.





Click to download full resolution via product page

Workflow for the CPE Inhibition Assay.



## **Virus Yield Reduction Assay**

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.

#### Materials:

- Susceptible cell line grown in 24- or 48-well plates
- Picornavirus stock
- · Pirodavir stock solution
- · Cell culture medium
- Materials for virus titration (e.g., plaque assay)

#### Procedure:

- Cell Culture and Infection:
  - Seed cells in multi-well plates to form a confluent monolayer.
  - Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.
  - After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
- Compound Treatment: Add fresh medium containing serial dilutions of Pirodavir to the infected cells.
- Incubation: Incubate the plates for a single viral replication cycle (typically 8-24 hours).
- Virus Harvest:
  - After incubation, subject the plates to three cycles of freezing and thawing to release the progeny virus.
  - Collect the cell lysates containing the virus.



- Virus Titer Determination:
  - Determine the virus titer in each sample using a plaque assay or TCID<sub>50</sub> assay on fresh cell monolayers.[8]
- Data Analysis: Calculate the log10 reduction in virus yield for each compound concentration compared to the untreated virus control. The IC90 is the concentration of the compound that causes a 90% (1-log10) reduction in virus yield.[3]

## **Capsid Thermal Stability Assay**

This assay assesses the ability of a compound to stabilize the viral capsid against heat-induced denaturation.

#### Materials:

- Purified picornavirus preparation
- Pirodavir stock solution
- Phosphate-buffered saline (PBS) or other suitable buffer
- Thermal cycler or water bath with a precise temperature gradient
- Equipment for determining viral infectivity (plaque assay) or capsid integrity (e.g., specific antibodies for ELISA or dot blot)

#### Procedure:

- Compound Incubation:
  - Mix the purified virus with a fixed concentration of Pirodavir or a vehicle control.
  - Incubate the mixture at room temperature for 15-30 minutes to allow for compound binding.
- Heat Treatment:



- Expose the virus-compound mixtures to a range of temperatures for a short period (e.g., 2 minutes at temperatures from 37°C to 57°C).[4]
- Immediately cool the samples on ice to prevent further denaturation.
- Assessment of Viral Infectivity/Integrity:
  - Determine the remaining infectious virus titer in each sample using a plaque assay.
  - Alternatively, assess capsid integrity using methods like dot blotting with antibodies that recognize intact versus disassembled capsids.
- Data Analysis: Compare the temperature at which a significant loss of infectivity or capsid
  integrity occurs in the Pirodavir-treated samples versus the control samples. An increase in
  the denaturation temperature indicates stabilization of the capsid by the compound.[4]

## Conclusion

**Pirodavir** is a well-characterized picornavirus capsid-binding inhibitor with a potent and broad spectrum of activity. Its mechanism of action, involving the stabilization of the viral capsid, makes it a valuable tool for studying picornavirus replication and a lead compound for the development of new antiviral therapies. The detailed protocols provided in this guide offer a foundation for the in vitro evaluation of **Pirodavir** and other potential antipicornaviral agents. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro activity of pirodavir (R 77975), a substituted phenoxy-pyridazinamine with broadspectrum antipicornaviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]



- 3. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to Pirodavir: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a rapid neutralization testing system for Rhinovirus C15 based on the enzyme-linked immunospot assay [frontiersin.org]
- 6. In Vitro Assembly of an Empty Picornavirus Capsid follows a Dodecahedral Path PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Virus Yield Reduction Analysis Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [Pirodavir: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678457#pirodavir-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





